molecular formula C10H10N2S B1402966 (5-(Thiophen-2-yl)pyridin-3-yl)methanamine CAS No. 1346687-11-3

(5-(Thiophen-2-yl)pyridin-3-yl)methanamine

Cat. No. B1402966
M. Wt: 190.27 g/mol
InChI Key: QPCNANIYYCAHEK-UHFFFAOYSA-N
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Description

“(5-(Thiophen-2-yl)pyridin-3-yl)methanamine” is an organic compound that has gained interest in the scientific community due to its unique physical, chemical, and biological properties. It has a molecular weight of 190.27 .

Scientific Research Applications

Anticonvulsant Agents

A series of Schiff bases, including derivatives of 3-aminomethyl pyridine, were synthesized and screened for anticonvulsant activity. Compounds like N-(2-chlorobenzylidene) (pyridin-3-yl) methanamine showed promise as potent anticonvulsant agents (Pandey & Srivastava, 2011).

Photocytotoxicity in Cancer Treatment

Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine were found to have significant photocytotoxic properties, making them potential candidates for cancer treatment. They were effective in generating reactive oxygen species and caused apoptosis in cancer cells (Basu et al., 2014).

Catalytic Applications

1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives were used to create unsymmetrical NCN′ pincer palladacycles. These compounds demonstrated good activity and selectivity in catalytic applications (Roffe et al., 2016).

Antiosteoclast Activity

Di(1-oxo/thioxoperhydro-1λ5-[1,3,2] diazaphospholo [1,5-a]pyridine-1-yl) (4-substituted phenyl) boronates were synthesized and showed moderate to high antiosteoclast and osteoblast activity. These compounds have potential applications in bone health (Reddy et al., 2012).

Antidepressant-like Activity

Derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, acting as serotonin 5-HT1A receptor-biased agonists, demonstrated robust antidepressant-like activity in preclinical studies (Sniecikowska et al., 2019).

Anticancer Activity

Palladium and platinum complexes based on pyrrole Schiff bases, including R-(pyridin-2-yl)methanamine, showed significant anticancer activity against various human cancerous cell lines (Mbugua et al., 2020).

Metal Ion Detection

Compounds like 2-((pyridine-2-yl)methylamino)naphthalene-1,4-dione demonstrated remarkable selectivity towards Cu2+ ions, indicating potential applications in metal ion detection (Gosavi-Mirkute et al., 2017).

properties

IUPAC Name

(5-thiophen-2-ylpyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c11-5-8-4-9(7-12-6-8)10-2-1-3-13-10/h1-4,6-7H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCNANIYYCAHEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70744429
Record name 1-[5-(Thiophen-2-yl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(Thiophen-2-yl)pyridin-3-yl)methanamine

CAS RN

1346687-11-3
Record name 1-[5-(Thiophen-2-yl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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